9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound “9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to the class of chemical compounds known as pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, pyrimidinediones can undergo reactions typical of carbonyl compounds .
Scientific Research Applications
Chemical Synthesis and Modification
Research into pyrimidine derivatives, including compounds structurally related to 9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, has led to the development of methodologies for the synthesis of a broad array of pyrimido[1,2,3-cd]purine-8,10-diones. Techniques such as 1,3-dipolar cycloadditions to ethynyl derivatives and Sonogashira reactions have been utilized to produce these compounds with potential biological activities (Simo, Rybár, & Alföldi, 2000). Additionally, the exploration of nucleophilic substitutions and intramolecular cyclizations has facilitated the generation of novel pyrimido-[1,2,3-cd]purine diones with diverse substituents (Simo, Rybár, & Alföldi, 1998).
Biological Activity and Pharmacological Potential
The structural motif of purine- and pyrimidine-based compounds, akin to this compound, has been associated with a range of biological activities. This includes potential antimicrobial properties as seen in studies where related compounds demonstrated moderate activities against specific microbial strains (Faty, Rashed, & Youssef, 2015). Furthermore, derivatives have been investigated for their antiviral potentials, with some compounds showing activity against various viruses, indicating the potential for these molecules in therapeutic applications (Dvořáková et al., 1996).
Structural Studies and Material Science
Compounds structurally related to this compound have also been subjects of structural and material science studies. Crystallographic analyses of similar purine-pyrimidine complexes provide insights into hydrogen bonding interactions and molecular conformations, which are crucial for understanding the molecular basis of their biological activities and for the design of materials with specific properties (Sobell, 1966).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O2/c1-3-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-4-11-23(14)17)13-7-5-12(19)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQJJDJTKGYINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Br)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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